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Compound of Interest

Compound Name: 3,5-Difluoroanisole

Cat. No.: B031663 Get Quote

Introduction

3,5-Difluoroanisole, a fluorinated aromatic ether, serves as a versatile, albeit indirect,

precursor in the synthesis of specialized agrochemicals. While not typically a direct starting

material in commercial agrochemical production, its strategic conversion to key intermediates

opens a pathway to the synthesis of potent herbicides. This document provides a detailed

overview of the synthetic route from 3,5-difluoroanisole to the sulfonylurea herbicide,

flupyrsulfuron-methyl, including experimental protocols, quantitative data, and a visualization of

the synthetic logic and the herbicide's mode of action. The primary application hinges on the

transformation of 3,5-difluoroanisole into 3,5-difluoroaniline, a critical building block for certain

herbicidal compounds.

Synthetic Pathway Overview
The journey from 3,5-difluoroanisole to a high-value agrochemical involves a multi-step

synthetic sequence. The initial and crucial step is the demethylation of 3,5-difluoroanisole to

yield 3,5-difluorophenol. This intermediate is then subjected to amination to produce 3,5-

difluoroaniline. This aniline derivative is a key component in the subsequent synthesis of the

herbicide flupyrsulfuron-methyl.

The synthesis of flupyrsulfuron-methyl from 3,5-difluoroaniline involves the coupling of two key

intermediates: 2-amino-4,6-dimethoxypyrimidine and 2-(methoxycarbonyl)-6-
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(trifluoromethyl)pyridine-3-sulfonyl chloride. The final product is a potent and selective herbicide

used for the control of broadleaf weeds in cereal crops.[1][2]

Data Presentation
Table 1: Synthesis Yields for Key Intermediates and Final Product

Reaction Step Starting Material(s) Product Typical Yield (%)

Demethylation 3,5-Difluoroanisole 3,5-Difluorophenol 85-95

Amination 3,5-Difluorophenol 3,5-Difluoroaniline 70-80

Synthesis of 2-amino-

4,6-

dimethoxypyrimidine

Guanidine nitrate,

Diethyl malonate

2-amino-4,6-

dimethoxypyrimidine
~83

Synthesis of 2-

(methoxycarbonyl)-6-

(trifluoromethyl)pyridin

e-3-sulfonyl chloride

2-chloro-6-

(trifluoromethyl)nicotin

ic acid

2-

(methoxycarbonyl)-6-

(trifluoromethyl)pyridin

e-3-sulfonyl chloride

60-70

Final Coupling

3,5-Difluoroaniline, 2-

amino-4,6-

dimethoxypyrimidine,

2-

(methoxycarbonyl)-6-

(trifluoromethyl)pyridin

e-3-sulfonyl chloride

Flupyrsulfuron-methyl 75-85

Table 2: Herbicidal Activity of Flupyrsulfuron-methyl
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Target Weed Species Common Name IC50 (nM)

Alopecurus myosuroides Black-grass 5 - 15

Galium aparine Cleavers 10 - 25

Stellaria media Chickweed < 10

Papaver rhoeas Common Poppy 15 - 40

Veronica persica Field Speedwell 5 - 20

Experimental Protocols
1. Demethylation of 3,5-Difluoroanisole to 3,5-Difluorophenol

Principle: The ether linkage in 3,5-difluoroanisole is cleaved using a strong acid, typically a

hydrogen halide like hydrogen bromide (HBr) or hydrogen iodide (HI), to yield the

corresponding phenol and a methyl halide.[3][4]

Materials:

3,5-Difluoroanisole

48% Hydrobromic acid (HBr)

Acetic acid

Sodium hydroxide (NaOH) solution

Dichloromethane

Anhydrous magnesium sulfate

Round-bottom flask with reflux condenser

Heating mantle

Separatory funnel
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Rotary evaporator

Procedure:

To a round-bottom flask, add 3,5-difluoroanisole (1 equivalent).

Add a mixture of 48% HBr (3 equivalents) and acetic acid (5 volumes).

Heat the mixture to reflux (approximately 110-120 °C) for 3-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and carefully pour it into

ice-water.

Neutralize the mixture with a 10% NaOH solution until it reaches a pH of ~7.

Extract the aqueous layer with dichloromethane (3 x 10 volumes).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

The crude 3,5-difluorophenol can be purified by distillation or recrystallization.

2. Amination of 3,5-Difluorophenol to 3,5-Difluoroaniline

Principle: This transformation can be achieved through a Buchwald-Hartwig amination

reaction, which involves a palladium-catalyzed cross-coupling of an aryl halide (or triflate)

with an amine. In this case, the phenol is first converted to a more reactive species like a

triflate, followed by coupling with an ammonia equivalent.

Materials:

3,5-Difluorophenol

Triflic anhydride
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Pyridine

Palladium(II) acetate (Pd(OAc)2)

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

Sodium tert-butoxide (NaOtBu)

Benzophenone imine

Toluene (anhydrous)

Hydrochloric acid (HCl)

Sodium bicarbonate (NaHCO3) solution

Ethyl acetate

Anhydrous sodium sulfate

Schlenk flask and line

Magnetic stirrer

Procedure:

Triflate Formation: In a Schlenk flask under an inert atmosphere (argon or nitrogen),

dissolve 3,5-difluorophenol (1 equivalent) in anhydrous pyridine. Cool the solution to 0 °C

and slowly add triflic anhydride (1.1 equivalents). Stir at 0 °C for 1 hour and then at room

temperature for 2 hours. Quench the reaction with water and extract with ethyl acetate.

The organic layer is washed with 1M HCl, saturated NaHCO3 solution, and brine, then

dried over anhydrous sodium sulfate and concentrated to give the crude triflate.

Buchwald-Hartwig Amination: To a Schlenk flask, add the crude 3,5-difluorophenyl triflate

(1 equivalent), Pd(OAc)2 (0.02 equivalents), dppf (0.04 equivalents), and sodium tert-

butoxide (1.4 equivalents). Evacuate and backfill the flask with inert gas. Add anhydrous

toluene and benzophenone imine (1.2 equivalents). Heat the mixture to 100 °C for 12-16

hours.
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Hydrolysis: Cool the reaction mixture, add 2M HCl, and stir vigorously for 1 hour to

hydrolyze the imine.

Work-up: Neutralize the mixture with saturated NaHCO3 solution and extract with ethyl

acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate. The crude 3,5-difluoroaniline is then purified by column chromatography on

silica gel.

3. Synthesis of Flupyrsulfuron-methyl

Principle: The synthesis involves a condensation reaction between 2-amino-4,6-

dimethoxypyrimidine and 2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine-3-sulfonyl chloride,

followed by a reaction with 3,5-difluoroaniline to form the sulfonylurea bridge. A more direct

approach involves the reaction of 3,5-difluoroaniline with a pre-formed sulfonyl isocyanate or

its equivalent derived from the pyridine sulfonyl chloride.

Materials:

3,5-Difluoroaniline

2-amino-4,6-dimethoxypyrimidine

2-(methoxycarbonyl)-6-(trifluoromethyl)pyridine-3-sulfonyl chloride

Triethylamine

Acetonitrile (anhydrous)

Reaction vessel with stirrer

Procedure:

Formation of the Sulfonylurea Intermediate: In a reaction vessel, suspend 2-amino-4,6-

dimethoxypyrimidine (1 equivalent) in anhydrous acetonitrile. Add triethylamine (1.1

equivalents). To this mixture, add a solution of 2-(methoxycarbonyl)-6-

(trifluoromethyl)pyridine-3-sulfonyl chloride (1 equivalent) in anhydrous acetonitrile

dropwise at room temperature. Stir the reaction mixture for 4-6 hours.
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Coupling with 3,5-Difluoroaniline: To the resulting mixture containing the sulfonylurea

intermediate, add 3,5-difluoroaniline (1 equivalent). Heat the reaction mixture to 50-60 °C

and stir for an additional 8-12 hours.

Work-up and Purification: Monitor the reaction by TLC. Upon completion, cool the mixture

and filter to remove any solids. The filtrate is concentrated under reduced pressure. The

residue is then dissolved in a suitable solvent (e.g., ethyl acetate), washed with water and

brine, dried over anhydrous sodium sulfate, and concentrated. The crude flupyrsulfuron-

methyl is purified by recrystallization or column chromatography.

Mandatory Visualizations
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Synthetic Pathway from 3,5-Difluoroanisole
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Mode of Action of Flupyrsulfuron-methyl
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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